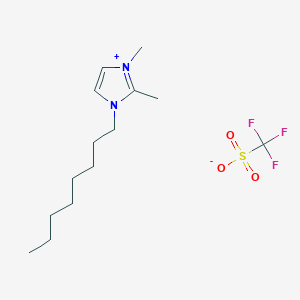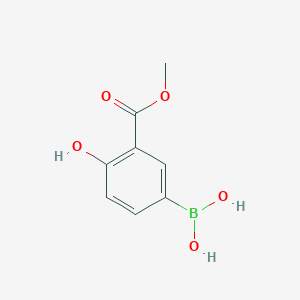
1,2-Dimethyl-3-octyl-1H-imidazol-3-ium trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-3-octyl-1H-imidazol-3-ium trifluoromethanesulfonate is a type of ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic anion. This particular compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it valuable in a wide range of applications, including catalysis, electrochemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-octyl-1H-imidazol-3-ium trifluoromethanesulfonate typically involves the following steps:
Formation of the Imidazolium Cation: The initial step involves the alkylation of imidazole. For instance, 1,2-dimethylimidazole can be reacted with octyl chloride to form 1,2-dimethyl-3-octylimidazolium chloride.
Anion Exchange: The chloride anion is then exchanged with trifluoromethanesulfonate (triflate) anion. This can be achieved by reacting the imidazolium chloride with silver triflate in an appropriate solvent, such as acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or column chromatography may be employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl-3-octyl-1H-imidazol-3-ium trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions, where the triflate anion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can also undergo redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.
Solvents: Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.
Catalysts: In some cases, catalysts such as palladium or platinum complexes may be employed to enhance the reaction rate.
Major Products
The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, reacting the compound with sodium cyanide can yield 1,2-dimethyl-3-octylimidazolium cyanide.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-3-octyl-1H-imidazol-3-ium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including cross-coupling reactions and polymerizations.
Biology: The compound is employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.
Industry: The compound is used in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability.
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl-3-octyl-1H-imidazol-3-ium trifluoromethanesulfonate depends on its application:
Catalysis: In catalytic reactions, the imidazolium cation can stabilize transition states and intermediates, thereby lowering the activation energy and increasing the reaction rate.
Solubilization: The compound can disrupt the hydrophobic interactions in biomolecules, leading to their solubilization and stabilization.
Electrochemistry: In electrochemical applications, the compound facilitates the movement of ions, enhancing the efficiency of energy storage and conversion processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butyl-3-methylimidazolium trifluoromethanesulfonate: Similar in structure but with a butyl group instead of an octyl group.
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate: Contains an ethyl group instead of an octyl group.
1-Methyl-3-octylimidazolium hexafluorophosphate: Similar cation but with a hexafluorophosphate anion instead of triflate.
Uniqueness
1,2-Dimethyl-3-octyl-1H-imidazol-3-ium trifluoromethanesulfonate is unique due to its combination of a long alkyl chain (octyl group) and the triflate anion. This combination imparts the compound with distinct properties, such as enhanced solubility in non-polar solvents and higher thermal stability compared to its shorter alkyl chain counterparts.
Eigenschaften
Molekularformel |
C14H25F3N2O3S |
|---|---|
Molekulargewicht |
358.42 g/mol |
IUPAC-Name |
1,2-dimethyl-3-octylimidazol-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H25N2.CHF3O3S/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;2-1(3,4)8(5,6)7/h11-12H,4-10H2,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
ULSWXCMOBJEYLS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503040.png)

![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-phenylethyl)acetamide](/img/structure/B12503051.png)

![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B12503064.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}[3,5-bis(trifluoromethyl)phenyl]methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12503078.png)
![N-[(4-ethyl-5-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B12503089.png)
![N-(2,4-Dimethylphenyl)-4-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-1,4-diazepane-1-carboxamide](/img/structure/B12503092.png)
![Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503095.png)
![Ethyl 3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503099.png)
![10,16-diphenyl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12503101.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-propan-2-ylglycinamide](/img/structure/B12503108.png)
![N,N-dicyclohexyl-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503116.png)
